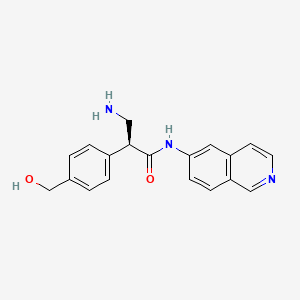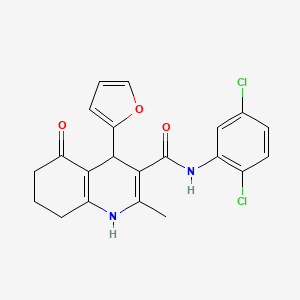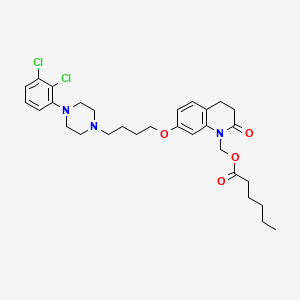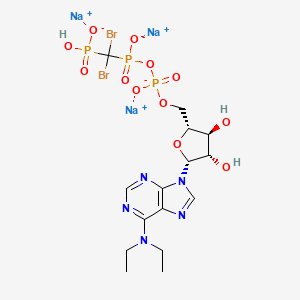![molecular formula C14H14FNO3 B605638 (2E)-2-[7-氟代-1-(2-甲基丙基)-2-氧代吲哚-3-亚烷基]乙酸 CAS No. 1190217-35-6](/img/structure/B605638.png)
(2E)-2-[7-氟代-1-(2-甲基丙基)-2-氧代吲哚-3-亚烷基]乙酸
描述
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid, or simply 7-fluoro-2-methylpropyl-2-oxoindole-3-acetic acid (FMPA) is a small molecule that has been extensively studied in recent years due to its versatility and potential applications in the medical field. FMPA is a structural analog of indole-3-acetic acid (IAA), an important plant hormone involved in the regulation of growth and development. FMPA has been found to have similar biological activities to IAA, but also has some unique properties, making it a promising target for further research.
科学研究应用
Activation of TRPA1 Channels
ASP7663 is a selective activator of transient receptor potential ankyrin 1 (TRPA1), known to play a role for chemical sensing in the pain pathway . It has been shown to activate human, rat, and mouse TRPA1 receptors with EC50 values of 510, 540, and 500 nM, respectively .
Role in Gastrointestinal Tract
ASP7663 has been found to inhibit motor activity in the mouse colon . The application of the synthetic TRPA1 agonist ASP7663 caused a reversible dose-dependent decrease in colonic peristaltic-like complexes (CPMC) frequency .
Role in Pain Pathway
TRPA1, which ASP7663 activates, is an ion channel that mediates nociception through calcium influx of sensory neurons . This suggests that ASP7663 could potentially be used in the treatment of pain.
Drug Discovery Tool
ASP7663 has been used in research as a tool for drug discovery . Specifically, it has been used to evaluate the strengths and limitations of using TRPA1-mediated hyperlocomotion as a potential preclinical screening tool for drug discovery .
Role in Locomotor Behavior
ASP7663 has been found to induce nocifensive-like behavior . This behavior was found to be similar in both zebrafish and mouse TRPA1 channels when induced by ASP7663 .
Role in Serotonin Release
ASP7663 has been shown to release serotonin (5-HT) from QGP-1 cells . This suggests that ASP7663 could potentially be used in the treatment of conditions related to serotonin levels.
作用机制
- ASP7663 is a selective activator of the TRPA1 ion channel . TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel expressed in sensory neurons and involved in nociception (pain perception) and other physiological processes.
- ASP7663 concentration-dependently increases intracellular Ca2+ concentration in human, rat, and mouse TRPA1-expressing cells .
- It also stimulates serotonin (5-HT) release from TRPA1-expressing enterochromaffin (EC) cells .
Target of Action
Biochemical Pathways
Result of Action
属性
IUPAC Name |
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZUIGCNAAMIC-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336557 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |
CAS RN |
1190217-35-6 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ASP7663?
A1: ASP7663 is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].
Q2: What are the downstream effects of ASP7663 activation of TRPA1 in different tissues?
A2: The downstream effects of ASP7663-mediated TRPA1 activation appear to be tissue-dependent:
- Cardiac Myocytes: ASP7663 has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].
- Colon: In mouse colon models, ASP7663 activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].
- Zebrafish Larvae: ASP7663 induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.
Q3: Has ASP7663 shown efficacy in any disease models?
A3: Preclinical studies suggest potential therapeutic benefits of ASP7663:
- Cardiac Ischemia-Reperfusion Injury: In rodent models, ASP7663 administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].
- Constipation: While specific details are limited in the provided abstracts, there is mention of ASP7663 being investigated in models of drug-induced constipation [].
Q4: Are there any known antagonists of ASP7663's action on TRPA1?
A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of ASP7663 both in vitro and in vivo:
- In vitro: HC030031 dose-dependently inhibited ASP7663-induced calcium influx in HEK293 cells expressing TRPA1 [].
- In vivo: HC030031 blocked the ASP7663-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of ASP7663 on colonic motor activity in mice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)





